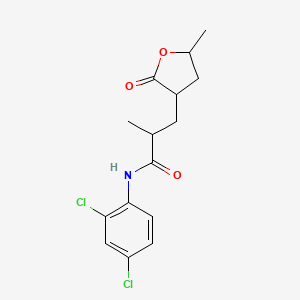
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, also known as CDDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CDDP belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole exerts its biological effects by modulating various signaling pathways. For example, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell survival. In addition, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been found to activate the AMPK signaling pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In addition, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to improve glucose uptake and insulin sensitivity in diabetic mice. These effects make 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using standard laboratory equipment. In addition, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been extensively studied, and its biological effects are well documented. However, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole also has some limitations. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Furthermore, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. First, more research is needed to elucidate the mechanism of action of 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. Second, the safety and efficacy of 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole in humans need to be evaluated in clinical trials. Third, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole could be further modified to improve its pharmacological properties, such as its bioavailability and specificity. Fourth, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole could be tested in combination with other drugs to enhance its therapeutic efficacy. Finally, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole could be tested in animal models of other diseases, such as neurodegenerative diseases, to evaluate its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has been found to improve glucose uptake and insulin sensitivity in diabetic mice, indicating its potential as an anti-diabetic agent.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-19-14-8-7-13-18(19)22(26)25-21(17-11-5-2-6-12-17)15-20(24-25)16-9-3-1-4-10-16/h1-14,21H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMRJNRLYVABFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B4105833.png)
![2-butyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4105835.png)
![N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4105848.png)
![[(3-{[methyl(quinolin-5-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4105857.png)
![4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4105862.png)
![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4105864.png)

![4-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4105872.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4105876.png)
![5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4105881.png)

![N-[(2-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4105896.png)
![N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B4105899.png)